molecular formula C16H12ClNO B2500057 1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone CAS No. 41216-96-0

1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone

Cat. No. B2500057
CAS RN: 41216-96-0
M. Wt: 269.73
InChI Key: KRNSRCBAMKWWLM-UHFFFAOYSA-N
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Description

The compound "1-Benzo[b] benzazepin-11-yl-2-chloroethanone" is a derivative of the benzazepine class of compounds, which are heterocyclic compounds containing a benzene ring fused to a seven-membered azepine ring. Benzazepines are of significant interest due to their pharmacological properties, particularly in the realm of dopaminergic activity, as evidenced by the synthesis and evaluation of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines .

Synthesis Analysis

The synthesis of benzazepine derivatives often involves cyclization reactions and the formation of the seven-membered azepine ring. For instance, the synthesis of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines was achieved by cyclization of amino alcohols followed by demethylation . Another approach to synthesizing 1-benzazepines is through a [1,5]-hydride shift/7-endo cyclization sequence using 2-(aryl)cyclopropane 1,1-diester derivatives . Additionally, solid-phase synthesis has been utilized for the preparation of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones, showcasing the versatility of synthetic methods for benzazepine derivatives .

Molecular Structure Analysis

The molecular structure of benzazepine derivatives is characterized by the presence of a seven-membered azepine ring fused to a benzene ring. X-ray diffraction analysis has been used to unambiguously determine the structures of related compounds, such as 1H-benzo[e][1,4]diazepine-2,3,5(4H)-triones . The planarity and packing of these molecules can significantly influence their chemical and physical properties, as seen in the isostructural nature of benzo[1,2-b:4,5-b']dichalcogenophenes .

Chemical Reactions Analysis

Benzazepine derivatives can undergo various chemical reactions, including cyclization, demethylation, and redox reactions, to form the core structure or introduce functional groups. The reactivity of these compounds allows for the synthesis of diverse derivatives with potential biological activity. For example, the reaction of 2-aminophenols with alkynones has been developed to access benzo[b][1,4]oxazepine derivatives, highlighting the synthetic versatility of the benzazepine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure and substituents. For instance, the lipophilicity of the compounds plays a role in their central dopaminergic activity, with more lipophilic derivatives showing better activity . The physicochemical properties of related heterocycles have been elucidated using techniques such as cyclic voltammetry and UV-vis spectroscopy, which provide insights into the electronic properties and reactivity of these compounds .

Scientific Research Applications

Biological Activity and Pharmaceutical Potential

  • Antimicrobial and Anticancer Applications : A series of compounds, structurally related to 1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone, have shown significant antimicrobial and anticancer activities. These compounds' activities highlight the potential therapeutic applications of the benzo[b][1,4]diazepin-1-yl moiety in drug development (Verma et al., 2015).

Chemical Synthesis Methods and Mechanisms

  • Catalytic Synthesis : Phosphine-catalyzed reactions have been used to synthesize benzo[b]azepin-3-ones, indicating a method of constructing the benzo[b]azepin moiety through a phosphine-catalyzed α-umpolung addition followed by an aldol reaction. This provides insight into synthetic pathways that might be applicable to related compounds (Zhang et al., 2019).

  • Ring-Closing Metathesis : Ring-closing olefin metathesis has been leveraged as a key step in synthesizing the 1-benzazepin-2-one ring system, an important structural feature in various bioactive molecules. This method provides efficient access to substituted benzazepinones, expanding the scope of potential synthetic routes for similar structures (Hoyt et al., 2009).

  • Friedel–Crafts Cyclialkylations : The Friedel–Crafts cyclialkylation method has been used to synthesize 5,6-dihydro-11H-benzo[b][1]benzazepine derivatives, presenting a facile route to synthesize benzo[b][1]benzazepines. This method's adaptability and efficiency suggest potential utility in synthesizing related chemical entities (Abd El-Aal et al., 2013).

properties

IUPAC Name

1-benzo[b][1]benzazepin-11-yl-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-11-16(19)18-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)18/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNSRCBAMKWWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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